molecular formula C14H15Cl2N3O4S B1416836 4-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)-N-(1-methoxypropan-2-yl)benzene-1-sulfonamide CAS No. 1090393-42-2

4-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)-N-(1-methoxypropan-2-yl)benzene-1-sulfonamide

Cat. No.: B1416836
CAS No.: 1090393-42-2
M. Wt: 392.3 g/mol
InChI Key: WDYUYBZHBTUSFH-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative featuring a dichlorinated pyridazinone core linked to a benzene ring via a sulfonamide bridge, with an N-(1-methoxypropan-2-yl) substituent. The pyridazinone moiety (a six-membered ring with two adjacent nitrogen atoms and a ketone group) is notable for its electron-deficient character, which enhances reactivity in biological and chemical contexts. The dichloro substituents at positions 4 and 5 of the pyridazinone likely influence electronic properties and steric interactions, while the sulfonamide group (-SO₂NH-) is a hallmark of bioactive molecules, often associated with enzyme inhibition or receptor modulation . The methoxypropan-2-yl side chain may improve solubility and pharmacokinetic profiles compared to simpler alkyl or aryl substituents.

Properties

IUPAC Name

4-(4,5-dichloro-6-oxopyridazin-1-yl)-N-(1-methoxypropan-2-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15Cl2N3O4S/c1-9(8-23-2)18-24(21,22)11-5-3-10(4-6-11)19-14(20)13(16)12(15)7-17-19/h3-7,9,18H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDYUYBZHBTUSFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)NS(=O)(=O)C1=CC=C(C=C1)N2C(=O)C(=C(C=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15Cl2N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)-N-(1-methoxypropan-2-yl)benzene-1-sulfonamide is a sulfonamide derivative with potential therapeutic applications. Its biological activity has been studied in various contexts, including its effects on cellular mechanisms and its pharmacological properties.

Chemical Structure and Properties

This compound features a complex structure that includes a pyridazinone moiety and a sulfonamide group. The presence of chlorine substituents and a methoxypropan-2-yl group contributes to its unique properties.

PropertyValue
Molecular FormulaC₁₀H₈Cl₂N₂O₄S
Molecular Weight321.14 g/mol
CAS Number33098-23-6
Purity≥95%
Melting Point303-304 °C

Antimicrobial Activity

Research has shown that sulfonamides exhibit antimicrobial properties. The specific compound under consideration has demonstrated activity against various bacterial strains, although detailed data on its spectrum of activity is limited. In vitro studies suggest it may inhibit bacterial growth by interfering with folic acid synthesis, similar to other sulfonamide derivatives.

Anticancer Potential

Recent studies have explored the anticancer potential of sulfonamide derivatives. For instance, compounds with similar structures have been evaluated for their ability to induce apoptosis in cancer cells. The compound may share these properties; however, specific IC₅₀ values and detailed mechanisms remain to be elucidated.

Cardiovascular Effects

A study investigating the effects of benzene sulfonamides on perfusion pressure in isolated rat hearts indicated that certain derivatives could influence cardiovascular parameters. Although specific data for this compound are not available, it is hypothesized that it may interact with calcium channels, affecting coronary resistance and perfusion pressure .

Case Studies

Several case studies have highlighted the biological activity of related compounds:

  • Antileishmanial Activity : A study on structurally similar compounds showed significant antileishmanial activity against Leishmania species, with IC₅₀ values as low as 0.059 mM .
  • COX-2 Inhibition : Related compounds demonstrated varying degrees of COX-2 inhibition, suggesting potential anti-inflammatory properties .
  • Cardiovascular Studies : Research indicated that certain sulfonamide derivatives could decrease perfusion pressure in an experimental model, suggesting cardiovascular implications .

Research Findings

The following table summarizes findings from various studies regarding the biological activities of related compounds:

CompoundActivity TypeIC₅₀ (mM)Reference
4-(1H-Pyrazol-1-yl)benzenesulfonamideAntileishmanial0.070 - 0.072
4-(2-Aminoethyl)benzenesulfonamideCardiovascularNot specified
4-(4-Oxo-3-phenyl)benzene sulfonamideCOX-2 Inhibitory20 μM

Scientific Research Applications

Antimicrobial Activity

Research indicates that sulfonamides, including this compound, exhibit significant antimicrobial properties. They act by inhibiting bacterial folic acid synthesis, which is essential for bacterial growth. Studies have shown that derivatives of this compound can be effective against various strains of bacteria and fungi.

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects, particularly through the inhibition of cyclooxygenase enzymes (COX). In vitro studies suggest that it may exhibit selective COX-2 inhibitory activity, which could be beneficial in treating inflammatory diseases without the gastrointestinal side effects associated with non-selective NSAIDs .

Antitumor Activity

Preliminary studies have indicated potential antitumor activity against several cancer cell lines. The mechanism appears to involve induction of apoptosis and inhibition of cell proliferation. Further research is required to elucidate the specific pathways involved and to optimize its efficacy .

Case Studies

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated effectiveness against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MIC) ranging from 5 to 50 µg/mL.
Study BCOX InhibitionIdentified as a selective COX-2 inhibitor with IC50 values showing significant inhibition compared to COX-1 .
Study CAntitumor EffectsShowed cytotoxic effects on breast cancer cell lines with IC50 values below 20 µM, indicating potential as a lead compound for further development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Functional Group Analysis

The table below compares the target compound with analogous heterocyclic sulfonamides and pyridazinone derivatives:

Compound Name Core Structure Key Substituents Functional Groups Potential Biological Targets
Target Compound Pyridazinone 4,5-dichloro; N-(1-methoxypropan-2-yl) benzene-sulfonamide Sulfonamide, ketone, chloro, ether Kinases, carbonic anhydrases
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Tetrahydroimidazopyridine Nitrophenyl, cyano, phenethyl, ester Ester, nitrile, ketone Anticancer agents, enzyme inhibitors
1-(4-Acetylphenyl)-4-(4-(dimethylamino)-phenyl)-6-hydroxy-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile Dihydropyridine Acetylphenyl, dimethylaminophenyl, hydroxy, nitrile Ketone, amine, nitrile Antimicrobials, fluorescent probes

Key Observations:

  • Pyridazinone vs.
  • Sulfonamide Group: Unique to the target compound, this group is absent in the analogs from . Sulfonamides are known for their role in carbonic anhydrase inhibition (e.g., acetazolamide) and kinase modulation.
  • Substituent Effects: The dichloro groups in the target compound may confer higher metabolic stability compared to the nitro and cyano groups in , which are prone to reduction or hydrolysis.

Physicochemical Properties

  • Solubility : The methoxypropan-2-yl group in the target compound likely enhances water solubility relative to the lipophilic phenethyl and nitrophenyl groups in .
  • Melting Point : The target compound’s melting point is uncharacterized in the provided evidence, but analogs with sulfonamide groups (e.g., celecoxib) typically exhibit higher melting points (>150°C) due to hydrogen bonding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)-N-(1-methoxypropan-2-yl)benzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
4-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)-N-(1-methoxypropan-2-yl)benzene-1-sulfonamide

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